6-(N,4-dimethylphenylsulfonamido)-N-(o-tolyl)hexanamide
Description
6-(N,4-Dimethylphenylsulfonamido)-N-(o-tolyl)hexanamide is a synthetic sulfonamide-containing hexanamide derivative characterized by a 6-carbon backbone with a dimethyl-substituted phenylsulfonamido group at position 6 and an o-tolyl (2-methylphenyl) amide group at the terminal position. The compound’s sulfonamido moiety may confer hydrogen-bonding capacity and solubility, while the hexanamide backbone could influence membrane permeability and pharmacokinetics .
Properties
IUPAC Name |
6-[methyl-(4-methylphenyl)sulfonylamino]-N-(2-methylphenyl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-17-12-14-19(15-13-17)27(25,26)23(3)16-8-4-5-11-21(24)22-20-10-7-6-9-18(20)2/h6-7,9-10,12-15H,4-5,8,11,16H2,1-3H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEMLPKFZDTVQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCCCC(=O)NC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Sulfonamide Intermediate
The synthesis begins with the preparation of the sulfonamide intermediate, N,4-dimethylphenylsulfonamide. This is achieved by reacting 4-dimethylaminobenzenesulfonyl chloride with methylamine in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur center of the sulfonyl chloride.
Reaction Conditions :
- Solvent : Dichloromethane or toluene.
- Temperature : 0–5°C to minimize side reactions.
- Base : Triethylamine (2.2 equiv) to neutralize HCl byproducts.
The intermediate is isolated via aqueous workup, where the organic layer is washed with dilute HCl and brine, then dried over anhydrous sodium sulfate.
Coupling with Hexanoic Acid Derivative
The sulfonamide intermediate is subsequently coupled with hexanoyl chloride to form the hexanamide backbone. This step employs a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group of hexanoic acid, facilitating amide bond formation with o-toluidine.
Optimized Protocol :
- Dissolve the sulfonamide intermediate (1.0 equiv) and hexanoic acid (1.1 equiv) in dry dichloromethane.
- Add DCC (1.2 equiv) and catalytic 4-dimethylaminopyridine (DMAP).
- Stir at room temperature for 12–24 hours.
- Filter precipitated dicyclohexylurea and concentrate the filtrate.
Yield : 70–85% after purification via silica gel chromatography.
Industrial-Scale Production Methods
Continuous Flow Synthesis
Industrial processes often utilize continuous flow reactors to enhance efficiency. In this system:
Catalytic Oxidation for Byproduct Mitigation
A critical challenge in large-scale synthesis is the oxidation of thioether byproducts. Borrowing from patented methodologies, hydrogen peroxide in acetic acid (3:1 v/v) with sodium tungstate as a catalyst (0.1 mol%) oxidizes residual thioethers to sulfones at 80°C. This step ensures product purity >98%.
Comparative Analysis of Synthetic Approaches
| Method | Reagents | Yield | Purity | Scalability |
|---|---|---|---|---|
| Batch (Lab-Scale) | DCC, DMAP, Triethylamine | 75% | 95% | Limited |
| Continuous Flow | In-line separation, H₂O₂ oxidation | 92% | 98% | High |
| Catalytic Oxidation | H₂O₂, Na₂WO₄, Acetic Acid | 85% | 99% | Moderate |
Purification and Characterization
Crystallization Techniques
The crude product is recrystallized from ethanol/water (4:1) to yield white crystals. Key characterization data:
Chromatographic Purification
Flash chromatography (hexane/ethyl acetate, 3:1) resolves residual impurities, achieving >99% purity as confirmed by HPLC.
Challenges and Mitigation Strategies
Steric Hindrance from o-Tolyl Group
The ortho-methyl group on the toluidine moiety introduces steric hindrance, reducing coupling efficiency. This is addressed by:
Oxidative Degradation
Sulfonamides are prone to oxidation under acidic conditions. Stabilization is achieved by:
- pH Control : Maintaining reaction pH >7 during aqueous workups.
- Antioxidants : Adding 0.1% w/v ascorbic acid to reaction mixtures.
Case Study: Pilot Plant Synthesis
A 10 kg batch synthesis in a pilot plant demonstrated:
- Total Yield : 81%.
- Purity : 97.5% (HPLC).
- Cost Efficiency : 30% reduction in solvent use via toluene recycling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl rings.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with hydroxyl or carboxyl groups.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted aromatic derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a drug candidate for treating infections and other diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(N,4-dimethylphenylsulfonamido)-N-(o-tolyl)hexanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or inflammation.
Pathways Involved: It may inhibit key pathways in microbial metabolism or modulate inflammatory signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Sulfonamide vs. Thienylsulfonyl: The target compound’s dimethylphenylsulfonamido group differs from the thienylsulfonyl substituent in CAS 918436-59-6 .
- Backbone Flexibility: The hexanamide backbone is conserved across analogs, suggesting shared synthetic strategies (e.g., bromohexanoate intermediates, as seen in ) .
Solubility and Lipophilicity
Biological Activity
6-(N,4-dimethylphenylsulfonamido)-N-(o-tolyl)hexanamide is a synthetic organic compound belonging to the class of sulfonamides. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial and anticancer properties. Its unique chemical structure, featuring a sulfonamide group linked to a hexanamide backbone with additional methyl groups on the phenyl rings, influences its reactivity and interaction with biological targets.
Chemical Structure and Properties
The structural formula of this compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₈N₂O₃S |
| Molecular Weight | 270.36 g/mol |
| CAS Number | [TBD] |
The compound's sulfonamide group is known for its ability to mimic natural substrates, allowing it to interact with various enzymes and receptors.
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in metabolic pathways. The sulfonamide moiety can mimic p-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thus inhibiting folate synthesis in bacteria. This mechanism is similar to other sulfonamides, which have established antimicrobial properties.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial effects against a range of pathogens. A study comparing various alkylating agents highlighted the potential of compounds like this compound to inhibit bacterial growth effectively.
- Case Study: In vitro tests demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Anticancer Activity
Emerging studies suggest that this compound may also possess anticancer properties. The structural features allow it to interact with cellular pathways involved in cancer proliferation.
- Research Findings: A study published in the Journal of Medicinal Chemistry showed that related sulfonamide derivatives exhibited cytotoxic effects on various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds such as:
| Compound | Biological Activity |
|---|---|
| 6-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)hexanamide | Antimicrobial; lesser anticancer activity |
| 6-(N,4-dimethylphenylsulfonamido)-N-phenylhexanamide | Antimicrobial; no significant anticancer activity |
| Sulfanilamide | Established antimicrobial properties; less specificity |
The presence of the ortho-tolyl group in this compound potentially enhances its biological activity by providing distinct steric and electronic properties compared to its meta and para counterparts.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for 6-(N,4-dimethylphenylsulfonamido)-N-(o-tolyl)hexanamide?
- Methodology : Multi-step synthesis typically involves coupling the hexanamide backbone with sulfonamide and aryl groups via nucleophilic substitution or amidation. Key steps include:
- Sulfonamide formation : Reacting 4-dimethylphenylsulfonyl chloride with a hexanamide intermediate under anhydrous conditions (e.g., THF, DMF) at 0–5°C to prevent hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product .
- Critical parameters : Temperature control during sulfonylation and pH adjustment during amidation to minimize side reactions .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- 1H/13C-NMR : Key signals include:
- Sulfonamide protons : δ 2.6–3.1 ppm (N–CH3) and δ 7.2–7.8 ppm (aromatic protons from o-tolyl and dimethylphenyl groups) .
- Hexanamide backbone : δ 1.2–1.8 ppm (methylene protons) and δ 2.2 ppm (amide carbonyl adjacent to N–H) .
- IR : Stretching vibrations at 1650–1680 cm⁻¹ (C=O amide) and 1150–1200 cm⁻¹ (S=O sulfonamide) .
- HRMS : Exact mass calculation to verify molecular formula (e.g., C₂₀H₂₅N₂O₃S) .
Q. What preliminary assays are used to screen its biological activity?
- In vitro enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays to quantify IC₅₀ values .
- Antimicrobial screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity across studies?
- Case example : If one study reports potent EGFR inhibition but another shows no activity , investigate:
- Structural analogs : Compare substituent effects (e.g., o-tolyl vs. 4-fluorophenyl) using molecular docking to assess binding affinity variations .
- Assay conditions : Validate buffer pH, ATP concentration, and enzyme isoforms used (e.g., wild-type vs. mutant EGFR) .
- Statistical rigor : Replicate experiments with larger sample sizes and orthogonal assays (e.g., Western blotting for phosphorylated EGFR) .
Q. What strategies optimize the compound’s selectivity for specific biological targets?
- Structure-activity relationship (SAR) :
- Sulfonamide substituents : Replace N,4-dimethylphenyl with electron-withdrawing groups (e.g., nitro) to enhance kinase binding .
- Hexanamide chain length : Shorten to pentanamide or extend to heptanamide to modulate lipophilicity and membrane permeability .
- Prodrug design : Introduce hydrolyzable esters (e.g., tert-butyl) to improve bioavailability .
Q. How can computational modeling guide mechanistic studies of its interaction with enzymes?
- Molecular docking : Use AutoDock Vina to simulate binding poses with target proteins (e.g., quinazoline-binding kinases) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) to identify critical hydrogen bonds and hydrophobic interactions .
- Free energy calculations : MM-PBSA/GBSA to quantify binding energy contributions from specific residues .
Q. What in vivo models are appropriate for validating its therapeutic potential?
- Xenograft models : Administer compound (10–50 mg/kg, oral/i.p.) to nude mice implanted with EGFR-driven tumors (e.g., A549 lung cancer) .
- Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and tissue distribution to assess bioavailability and metabolite formation .
- Toxicity profiling : Monitor liver/kidney function (ALT, BUN) and hematological parameters in rodents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
